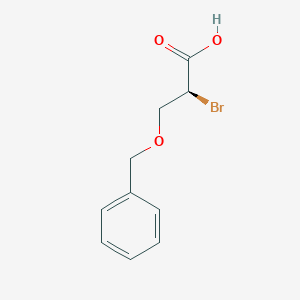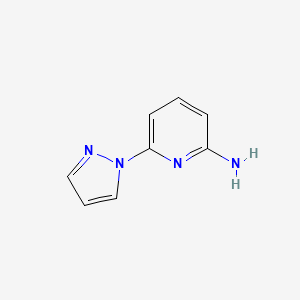
4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl chloride is a heterocyclic compound that contains both a thiophene and a thiazole ring. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The compound is characterized by the presence of a carbonyl chloride functional group, which makes it highly reactive and useful in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction between a thiophene derivative and a thioamide, followed by chlorination to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The thiophene and thiazole rings can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form amides, while coupling reactions can form biaryl compounds .
Applications De Recherche Scientifique
4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl chloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl chloride involves its interaction with various molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiophenecarbonyl chloride: Similar in structure but lacks the thiazole ring.
4-Methylthiazole-5-carbonyl chloride: Similar in structure but lacks the thiophene ring.
2-Thiophen-2-ylthiazole: Similar in structure but lacks the carbonyl chloride group.
Uniqueness
4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl chloride is unique due to the presence of both thiophene and thiazole rings along with the reactive carbonyl chloride group. This combination of structural features makes it a versatile compound with a wide range of applications in scientific research and industry .
Propriétés
Formule moléculaire |
C9H6ClNOS2 |
|---|---|
Poids moléculaire |
243.7 g/mol |
Nom IUPAC |
4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C9H6ClNOS2/c1-5-7(8(10)12)14-9(11-5)6-3-2-4-13-6/h2-4H,1H3 |
Clé InChI |
XRJSUTDTRLLZHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-5-methyl-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b][1,4]diazepin-6-one](/img/structure/B8639852.png)



![Acetic acid, [(3-cyano-2-pyridinyl)amino]oxo-, ethyl ester](/img/structure/B8639877.png)





